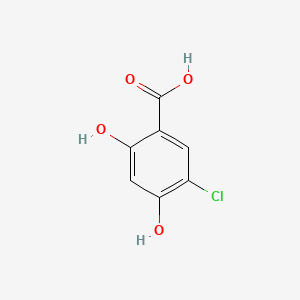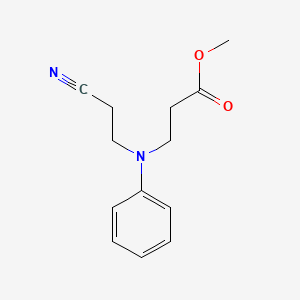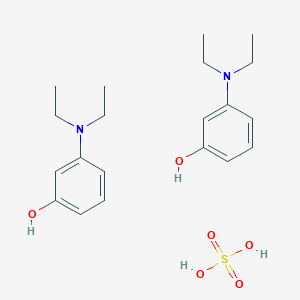![molecular formula C10H6O4S2 B1593934 [2,2'-Bithiophen]-5,5'-dicarbonsäure CAS No. 3515-34-2](/img/structure/B1593934.png)
[2,2'-Bithiophen]-5,5'-dicarbonsäure
Übersicht
Beschreibung
[2,2'-Bithiophene]-5,5'-dicarboxylic acid is an organic compound with the molecular formula C10H6O4S2. It consists of two thiophene rings connected by a single carbon-carbon bond at the 2-position, with carboxylic acid groups attached at the 5-positions of both thiophene rings. This compound is of interest in various scientific research applications due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the direct synthesis from thiophene derivatives through oxidative coupling reactions[_{{{CITATION{{{2{Structural, spectroscopic, and computational studies of [2,2 ...](https://impact.ornl.gov/en/publications/structural-spectroscopic-and-computational-studies-of-22-bithioph). This typically requires strong oxidizing agents and controlled reaction conditions to ensure the formation of the bithiophene structure[{{{CITATION{{{_2{Structural, spectroscopic, and computational studies of 2,2 ....
Decarboxylation: Another approach is the decarboxylation of [2,2'-bithiophene]-5,5'-dicarboxylic acid derivatives[_{{{CITATION{{{2{Structural, spectroscopic, and computational studies of [2,2 ...](https://impact.ornl.gov/en/publications/structural-spectroscopic-and-computational-studies-of-22-bithioph). This method often involves solvothermal treatment to achieve the desired product[{{{CITATION{{{_2{Structural, spectroscopic, and computational studies of 2,2 ....
Industrial Production Methods: Industrial production of [2,2'-bithiophene]-5,5'-dicarboxylic acid typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: [2,2'-Bithiophene]-5,5'-dicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives[_{{{CITATION{{{_2{Structural, spectroscopic, and computational studies of 2,2 ....
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Substitution reactions at the thiophene rings can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidized Derivatives: These can include diones, diesters, and other oxidized forms.
Reduced Derivatives: Alcohols, aldehydes, and other reduced forms.
Substituted Derivatives: Halogenated, alkylated, or other substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: [2,2'-Bithiophene]-5,5'-dicarboxylic acid is used in the synthesis of various organic compounds and materials, including polymers and small molecules for electronic applications. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: The compound is used in the development of organic semiconductors, photovoltaic cells, and other electronic devices due to its conductive properties.
Wirkmechanismus
Target of Action
The primary targets of [2,2’-Bithiophene]-5,5’-dicarboxylic acid are currently unknown. The compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
More research is needed to elucidate these effects .
Action Environment
Vergleich Mit ähnlichen Verbindungen
Bithiophene: Similar structure but without the carboxylic acid groups.
Bithiophene Ammonium Salts: Used in photovoltaic cells and other electronic applications.
Bithiophene Derivatives: Various derivatives with different functional groups.
Uniqueness:
Presence of Carboxylic Acid Groups: These groups provide additional reactivity and potential for further functionalization.
Conductive Properties: The conjugated system of the bithiophene core contributes to its electronic properties, making it useful in semiconductor applications.
Eigenschaften
IUPAC Name |
5-(5-carboxythiophen-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHBQSCUXNBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353742 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3515-34-2 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tricyclo[5.2.1.02,6]dec-3-en-8-yl pivalate](/img/structure/B1593860.png)





![3-Thiazolidineaceticacid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B1593871.png)
![6-[Methyl(phenylsulphonyl)amino]hexanoic acid](/img/structure/B1593872.png)
